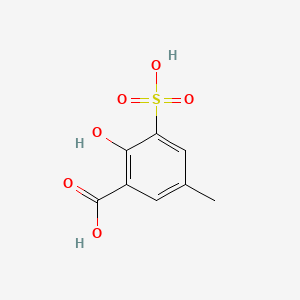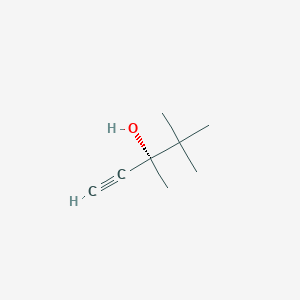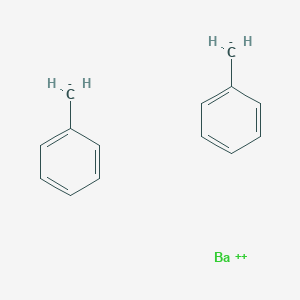
Barium, bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium, bis(phenylmethyl)- is an organobarium compound characterized by the presence of two phenylmethyl groups attached to a barium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium, bis(phenylmethyl)- typically involves the reaction of barium metal with benzyl chloride in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction can be represented as follows:
Ba+2C6H5CH2Cl→Ba(CH2C6H5)2+2NaCl
Industrial Production Methods
Industrial production of barium, bis(phenylmethyl)- may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Barium, bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and benzaldehyde.
Reduction: It can be reduced to form barium metal and toluene.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or other alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and benzaldehyde.
Reduction: Barium metal and toluene.
Substitution: Various substituted barium compounds depending on the reagents used.
Applications De Recherche Scientifique
Barium, bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organobarium compounds.
Biology: Investigated for its potential use in biological imaging due to its unique properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of barium, bis(phenylmethyl)- involves its interaction with various molecular targets. The phenylmethyl groups can interact with organic molecules, facilitating reactions such as substitution and addition. The barium atom can also coordinate with other atoms or molecules, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium, bis(phenylethyl)-: Similar structure but with ethyl groups instead of methyl groups.
Barium, bis(phenylpropyl)-: Similar structure but with propyl groups instead of methyl groups.
Uniqueness
Barium, bis(phenylmethyl)- is unique due to the specific electronic and steric effects imparted by the phenylmethyl groups. These effects influence the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
35815-14-6 |
|---|---|
Formule moléculaire |
C14H14Ba |
Poids moléculaire |
319.59 g/mol |
Nom IUPAC |
barium(2+);methanidylbenzene |
InChI |
InChI=1S/2C7H7.Ba/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
Clé InChI |
PSUNIDLNGJVYKT-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


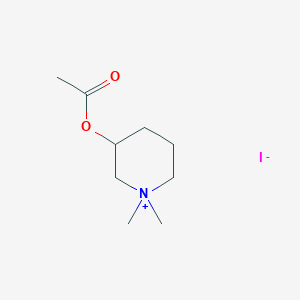
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
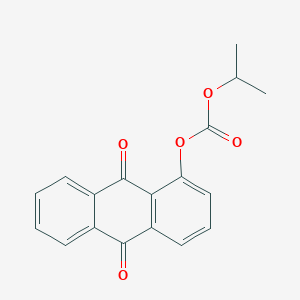
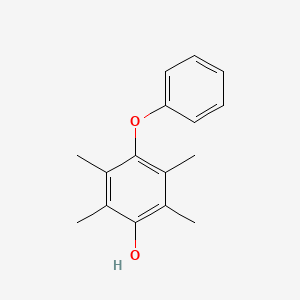
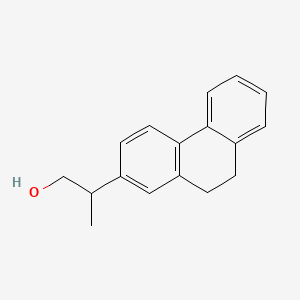
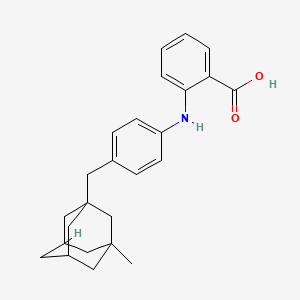
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
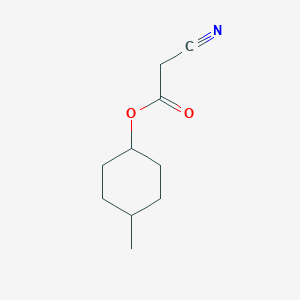

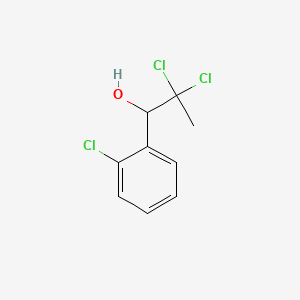
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
